5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

Lipophilicity Drug-likeness ADME

Researchers requiring a versatile bis-triazole scaffold for kinase probe development often face limited access to brominated, amine-functionalized building blocks. This compound directly addresses that gap. - Dual triazole rings & primary amine enable simultaneous hinge-region & ribose-pocket contacts in kinase ATP sites. - 5-Bromo substituent serves as a synthetic handle for Suzuki/Buchwald coupling and provides anomalous scattering for crystallographic phasing at Cu Kα. - Computed logP of 0.3 balances oral bioavailability potential with adequate aqueous solubility for biochemical assays. Supplied at 95% purity, with long-term storage in a cool, dry environment.

Molecular Formula C6H8BrN7
Molecular Weight 258.08 g/mol
Cat. No. B13085276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
Molecular FormulaC6H8BrN7
Molecular Weight258.08 g/mol
Structural Identifiers
SMILESC1=NN(C=N1)CCN2C(=NC(=N2)N)Br
InChIInChI=1S/C6H8BrN7/c7-5-11-6(8)12-14(5)2-1-13-4-9-3-10-13/h3-4H,1-2H2,(H2,8,12)
InChIKeyQVCRICLQWITZLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine: Identity and Physicochemical Baseline


5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a brominated bis(1,2,4-triazole) derivative bearing a primary amine at the 3-position and a 1,2,4-triazol-1-ylethyl substituent at the N1 position [1]. Its molecular formula is C6H8BrN7, with a molecular weight of 258.08 g/mol and a computed XLogP3-AA of 0.3, indicating modest lipophilicity suitable for oral bioavailability optimization [1]. The compound is commercially available at 95% purity with long-term storage recommended in a cool, dry place .

Workflow Medicinal chemistry building block scaffold elaboration
Selection context Bis-triazole with bromine handle cross-coupling ready
Physicochemical profile XLogP3 0.3, TPSA 87.4 Ų oral exposure research
Supply specification 95% HPLC purity, dry storage batch reproducibility

5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine: Why Generic Analogs Fall Short


Although the 1,2,4-triazol-3-amine scaffold is common in medicinal chemistry, generic substitution is precluded by the specific substitution pattern of this compound. The 5-bromo substituent increases molecular weight by approximately 79 Da relative to the non-halogenated parent (C6H9N7, MW 179.18 g/mol ) and is expected to enhance lipophilicity and potential halogen-bonding interactions. The 1,2,4-triazol-1-ylethyl side chain introduces additional hydrogen-bond acceptor sites and conformational flexibility beyond what is achievable with simple alkyl substituents such as 5-bromo-1-ethyl-1H-1,2,4-triazol-3-amine (C4H7BrN4, MW 191.03 g/mol ). These quantifiable physicochemical differences directly affect retention time in chromatographic purification, solubility profiles, and target engagement, making direct substitution scientifically unsound.

Brominated target
Target compound
MW 258.08, XLogP3 0.3, 5 HBA, 3 rotatable bonds, TPSA 87.4 Ų
Bromine enables anomalous scattering and cross-coupling
Non-brominated analog
CAS 1851701-47-7 (non-halogenated)
MW 179.18, estimated logP ~ -0.3, lower HBA count
Absence of Br alters LC-MS signature and halogen-bonding potential
Ethyl analog
5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine
MW 191.03, 1 rotatable bond, TPSA ~69 Ų, only 4 HBA
Single triazole limits target engagement geometry

Quantitative Differentiation vs. Closest Analogs


Lipophilicity (XLogP3-AA): Brominated vs. Non-Brominated

The brominated compound exhibits a computed XLogP3-AA of 0.3 [1], whereas the non-brominated analog 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine (CAS 1851701-47-7) lacks a halogen and is expected to show a lower logP (approximately -0.5 to -0.2 based on fragment-based estimation) . This difference of approximately 0.5–0.8 log units can alter solubility, permeability, and protein binding in biological assays.

Lipophilicity shift
Class-level inference
XLogP3-AA 0.3 vs estimated -0.3 for non-brominated analog (Δ ~0.6)
Reported lipophilicity context for ADME screening
Computed by XLogP3; fragment-based estimate for comparator
Lipophilicity Drug-likeness ADME

Molecular Weight Shift for LC-MS Differentiation

The target compound has a molecular weight of 258.08 g/mol [1], which is 78.90 Da heavier than the non-brominated bis-triazole core (MW 179.18 g/mol ) and 67.05 Da heavier than 5-bromo-1-ethyl-1H-1,2,4-triazol-3-amine (MW 191.03 g/mol ). This mass difference permits unequivocal identification and quantification in complex reaction mixtures via LC-MS, using either extracted-ion chromatograms (EIC) or single-ion monitoring (SIM).

Molecular weight differentiation
Cross-study comparable
MW 258.08 g/mol; Δ +78.90 Da vs non-brominated analog; Δ +67.05 Da vs ethyl analog
Supports LC-MS selective monitoring and purification
Monoisotopic mass from PubChem and vendor datasheets
Molecular weight LC-MS Analytical differentiation

Hydrogen-Bond Acceptor Count: Triazolylethyl vs. Alkyl

The target compound possesses five hydrogen-bond acceptor (HBA) atoms [1], contributed by the two triazole rings and the primary amine. In contrast, 5-bromo-1-ethyl-1H-1,2,4-triazol-3-amine has only four HBA atoms (one triazole ring plus amine) . The additional HBA site arises from the N2 nitrogen of the pendant 1,2,4-triazole, which is absent in alkyl-substituted analogs.

H-bond acceptor count
Cross-study comparable
Target: 5 HBA; ethyl analog: 4 HBA (Δ +1)
May alter target engagement and binding geometry
Computed by Cactvs 3.4.6.11
Hydrogen bonding Target engagement Solubility

Rotatable Bond Count & Conformational Entropy

The target compound contains three rotatable bonds [1], located in the ethylene linker between the two triazole rings. The simple ethyl analog (5-bromo-1-ethyl-1H-1,2,4-triazol-3-amine) has only one rotatable bond (the ethyl group) . The higher degree of rotational freedom in the target compound implies a greater conformational entropy penalty upon binding, which must be compensated by stronger enthalpic interactions.

Rotatable bonds
Cross-study comparable
Target: 3 rotatable bonds; ethyl analog: 1 (Δ +2)
Conformational entropy penalty may affect binding efficiency
Computed by Cactvs 3.4.6.11
Conformational flexibility Binding entropy Molecular recognition

Topological Polar Surface Area (TPSA) & Caco-2 Permeability

The target compound displays a topological polar surface area (TPSA) of 87.4 Ų [1], which is near the typical threshold for blood–brain barrier penetration (<90 Ų) but above the commonly cited limit for high oral absorption (<140 Ų). The non-brominated analog is expected to have a similar TPSA (~87 Ų) , while the ethyl analog has a lower TPSA of approximately 69 Ų due to the absence of the second triazole ring . The bromine atom does not significantly alter TPSA because it is non-polar.

TPSA difference
Cross-study comparable
TPSA 87.4 Ų vs ~69 Ų for ethyl analog (Δ ~+18 Ų)
Reported permeability context; may reduce passive membrane penetration
Computed by Cactvs 3.4.6.11
Membrane permeability TPSA Oral bioavailability

Commercial Purity & Storage Stability for Reproducibility

The compound is supplied at a minimum purity of 95% (HPLC), with recommended long-term storage in a cool, dry place . This purity specification is comparable to that of the non-brominated analog (also 95% ) but exceeds the purity commonly reported for 5-bromo-1-ethyl-1H-1,2,4-triazol-3-amine (often 90–93% from some vendors) . The defined storage condition mitigates hydrolytic degradation of the amine and bromine functionalities.

Purity & storage
Supporting evidence
95% (HPLC); cool, dry storage recommended
Batch-to-batch consistency for dose-response studies
Supplier specification; 5% purity variation may shift IC50 values
Purity Reproducibility Storage

Optimal Use Cases for 5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine


Selective Kinase Inhibitor Design with Dual Triazole Pharmacophores

The five hydrogen-bond acceptor atoms and three rotatable bonds [1] enable the compound to simultaneously contact the hinge region and the solvent-exposed ribose pocket of kinases. The bromine atom can fill a halogen-binding pocket, as observed in tankyrase inhibitors exploiting triazol-3-ylamine nicotinamide isosteres [2]. This makes it a preferred scaffold over the ethyl analog, which lacks the second triazole for additional polar contacts.

Bis-Triazole Ligand for MOF Synthesis

The two 1,2,4-triazole rings in the target compound can act as bridging ligands for transition metals. The 5-bromo substituent provides a heavy-atom label for X-ray crystallographic phasing (anomalous scattering at Cu Kα) [1], while the amine group permits post-synthetic modification. This dual functionality is absent in non-brominated or mono-triazole analogs.

Chemical Biology Probes: Photoaffinity & Click Chemistry

The bromine atom serves as a synthetic handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) to introduce alkyne or biotin tags. The 1,2,4-triazol-1-ylethyl side chain is bioisosteric with the imidazole ring of histidine, potentially allowing incorporation into peptide mimetics. The distinct molecular weight of 258.08 g/mol [1] simplifies purification of probe conjugates by size-exclusion chromatography.

Agrochemical Intermediate: Triazole Fungicide Synthesis

1,2,4-Triazole derivatives are the core of numerous commercial fungicides (e.g., tebuconazole, propiconazole). The target compound’s bis-triazole architecture and 5-bromo substituent can be elaborated into novel analogs with potentially altered resistance profiles. Its computed logP of 0.3 [1] predicts adequate foliar uptake while minimizing soil leaching, a balance not achieved by more lipophilic ethyl or methoxyethyl analogs.

Application
Selection Property
Validation Focus
Kinase inhibitor design studies
Dual triazole pharmacophore with bromine occupancy
Hinge-region contact and halogen pocket engagement
Metal-organic framework synthesis
Bis-triazole bridging ligand; heavy-atom label for phasing
X-ray crystallographic anomalous scattering
Chemical biology probe development
Bromo handle for cross-coupling; mass signature for purification
Conjugate purity and tag incorporation monitoring
Agrochemical intermediate research
Bis-triazole architecture; computed logP 0.3
Foliar uptake modeling and resistance profiling
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